An In-depth Technical Guide to 3-Methylisoquinolin-7-ol Hydrobromide: Structure, Properties, and Synthesis
An In-depth Technical Guide to 3-Methylisoquinolin-7-ol Hydrobromide: Structure, Properties, and Synthesis
This guide provides a detailed technical overview of 3-Methylisoquinolin-7-ol hydrobromide, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related structural analogs and established principles of organic chemistry to present a comprehensive profile. All predicted data and proposed methodologies should serve as a foundation for experimental verification.
Molecular Structure and Physicochemical Properties
The fundamental identity of any chemical entity lies in its structure. 3-Methylisoquinolin-7-ol hydrobromide is an organic salt consisting of a protonated 3-Methylisoquinolin-7-ol cation and a bromide anion. The core of the cation is the isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring. This core is functionalized with a methyl group at the 3-position and a hydroxyl group at the 7-position. The nitrogen atom of the isoquinoline ring is basic and is protonated in the hydrobromide salt form.
A placeholder for the generated chemical structure diagram of 3-Methylisoquinolin-7-ol Hydrobromide.
The presence of both a hydroxyl (phenolic) group and a basic nitrogen atom within the same molecule suggests amphiprotic character, while the methyl group adds lipophilicity. The hydrobromide salt form is typically employed to enhance crystallinity and aqueous solubility, which are advantageous properties for handling and formulation in research settings.
Table 1: Calculated and Predicted Physicochemical Properties
| Property | Value | Basis |
| Molecular Formula | C₁₀H₁₀BrNO | Calculated |
| Molecular Weight | 240.10 g/mol | Calculated |
| Appearance | Predicted: White to off-white crystalline solid | Analogy to similar isoquinoline salts |
| Solubility | Predicted: Soluble in water and polar organic solvents like methanol and ethanol. Limited solubility in nonpolar solvents. | Based on salt form and presence of polar functional groups.[1][2] |
| pKa (Phenolic -OH) | Predicted: ~9-10 | Analogy to 7-isoquinolinol and other substituted phenols. |
| pKa (Isoquinolinium N-H) | Predicted: ~5-6 | Analogy to 3-methylisoquinoline.[3] |
Proposed Synthesis and Characterization
The synthesis of substituted isoquinolines is a well-established field in organic chemistry, with several named reactions providing versatile routes to this scaffold.[4][5] A plausible synthetic strategy for 3-Methylisoquinolin-7-ol would involve the construction of the isoquinoline core from appropriately substituted benzene precursors.
Synthetic Approach: The Pomeranz-Fritsch Reaction
One of the most effective methods for isoquinoline synthesis is the Pomeranz-Fritsch reaction, which involves the acid-catalyzed cyclization of a benzalaminoacetal.[6][7][8] To achieve the desired 3-methyl and 7-hydroxy substitution pattern, a meta-hydroxybenzaldehyde derivative would be a logical starting point. The hydroxyl group would likely need to be protected during the strongly acidic cyclization step.
Caption: Proposed synthetic workflow for 3-Methylisoquinolin-7-ol Hydrobromide.
Experimental Protocol (Hypothetical):
-
Protection: The hydroxyl group of 3-hydroxybenzaldehyde is protected, for example, as a benzyl ether, to yield 3-(benzyloxy)benzaldehyde. This is a standard procedure to prevent side reactions under acidic conditions.
-
Schiff Base Formation: The protected aldehyde is condensed with aminoacetone dimethyl acetal. This reaction forms the key benzalaminoacetal intermediate required for the cyclization.[8]
-
Cyclization: The intermediate is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, to induce intramolecular electrophilic aromatic substitution, closing the ring to form the isoquinoline nucleus. This step yields 3-methyl-7-(benzyloxy)isoquinoline.[6][8]
-
Deprotection: The benzyl protecting group is removed, typically via catalytic hydrogenation (e.g., H₂ over Palladium on carbon), to yield the free phenol, 3-Methylisoquinolin-7-ol.
-
Salt Formation: The final product is obtained by treating a solution of the free base with hydrobromic acid, followed by crystallization.
Alternative Synthetic Routes
Other established methods like the Bischler-Napieralski reaction could also be adapted.[9][10][11] This would typically involve the cyclization of a β-phenylethylamide. The required starting material would be an N-acetyl-2-(3-hydroxyphenyl)propanamine derivative, which is then cyclized using a dehydrating agent like POCl₃ or P₂O₅.
Spectroscopic Characterization (Predicted)
The structural elucidation of the final compound would rely on standard spectroscopic techniques.
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¹H NMR Spectroscopy: The spectrum is expected to show a singlet for the methyl group around 2.5 ppm. Aromatic protons on both rings will appear in the 7.0-9.0 ppm region, with specific splitting patterns dictated by their positions. A broad singlet corresponding to the phenolic -OH and a downfield signal for the N-H proton of the isoquinolinium ion would also be anticipated.
-
¹³C NMR Spectroscopy: The spectrum would show a signal for the methyl carbon around 20-25 ppm. Aromatic carbons would resonate in the 110-150 ppm range, with the carbon bearing the hydroxyl group appearing further downfield.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would include a broad O-H stretch around 3200-3400 cm⁻¹, aromatic C-H stretches just above 3000 cm⁻¹, and C=C/C=N stretching vibrations in the 1500-1650 cm⁻¹ region.
-
Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion peak for the free base (cation) at m/z corresponding to C₁₀H₉NO.
Potential Biological and Pharmacological Significance
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities.[5][12][13][14] Derivatives of isoquinoline are known to exhibit anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][13][15]
The specific combination of a methyl group at the 3-position and a hydroxyl group at the 7-position in 3-Methylisoquinolin-7-ol suggests several avenues for biological activity. The hydroxyl group, in particular, can act as a hydrogen bond donor and acceptor, potentially interacting with biological targets like enzyme active sites. Hydroxyquinolines and isoquinolines are known metal chelators, a property that underpins much of their biological activity, including antimicrobial and anticancer effects.[16][17]
Caption: Potential mechanism of action via protein kinase inhibition.
Many small molecule kinase inhibitors feature heterocyclic scaffolds similar to isoquinoline. The 3-Methylisoquinolin-7-ol structure could potentially act as an ATP-competitive inhibitor, binding to the ATP pocket of a protein kinase and thereby blocking downstream signaling pathways that are crucial for cell proliferation and survival. This mechanism is a cornerstone of modern targeted cancer therapy.
Conclusion
While 3-Methylisoquinolin-7-ol hydrobromide is not a widely documented compound, its core structure suggests significant potential for applications in chemical and biological research. Based on established synthetic methodologies for the isoquinoline scaffold, its preparation is feasible. The predicted physicochemical properties and potential for potent biological activity, rooted in the known pharmacology of related hydroxy- and methyl-substituted isoquinolines, make it an intriguing target for synthesis and future investigation by drug development professionals. This guide provides the necessary theoretical framework to initiate such exploratory work.
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